Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H5Br2N3O2 It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of two bromine atoms at positions 6 and 8, a methyl ester group at position 2, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dibromopyrazine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions in an appropriate solvent like acetonitrile.
Cyclization: The intermediate product undergoes cyclization to form the imidazo[1,2-a]pyrazine ring system.
Purification: The final product is purified using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrazine derivatives can be obtained.
Hydrolysis Product: Hydrolysis of the ester group yields the corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: Lacks the methyl ester group but shares the core imidazo[1,2-a]pyrazine structure.
Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Contains only one bromine atom at position 6.
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate: Substitutes bromine atoms with chlorine atoms.
Uniqueness
Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of the imidazo[1,2-a]pyrazine core with the methyl ester group further enhances its versatility in synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O2/c1-15-8(14)4-2-13-3-5(9)12-6(10)7(13)11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDULKBKARUDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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